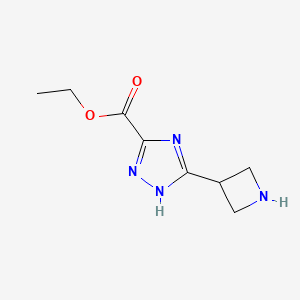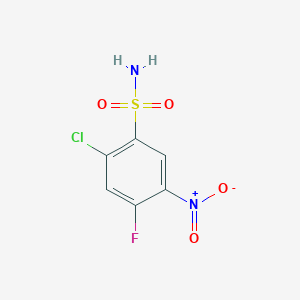
(R)-2-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one is a chiral compound with a specific stereochemistry at the second carbon atom This compound features an amino group, a piperazine ring substituted with an ethyl group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Substitution Reaction: The ethyl group is introduced to the piperazine ring via an alkylation reaction using ethyl bromide in the presence of a base such as sodium hydride.
Formation of the Amino Ketone: The final step involves the reaction of the substituted piperazine with an appropriate ketone precursor, followed by reduction to yield the desired amino ketone.
Industrial Production Methods
Industrial production of (2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
(2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
(2R)-2-amino-1-(4-phenylpiperazin-1-yl)propan-1-one: Contains a phenyl group, leading to different chemical properties.
Uniqueness
(2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer specific advantages in certain applications, such as enhanced binding affinity or selectivity.
特性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC名 |
(2R)-2-amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H19N3O/c1-3-11-4-6-12(7-5-11)9(13)8(2)10/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
InChIキー |
ZBRXLXKDAAWBOY-MRVPVSSYSA-N |
異性体SMILES |
CCN1CCN(CC1)C(=O)[C@@H](C)N |
正規SMILES |
CCN1CCN(CC1)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




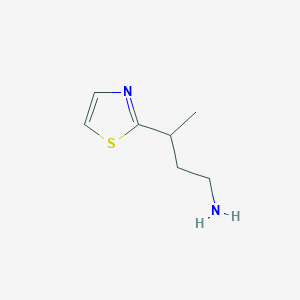
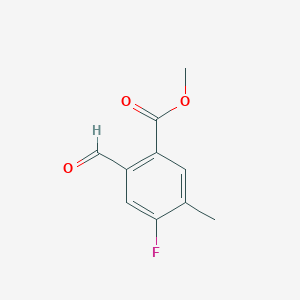

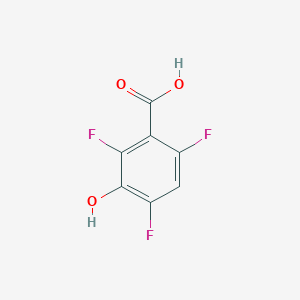
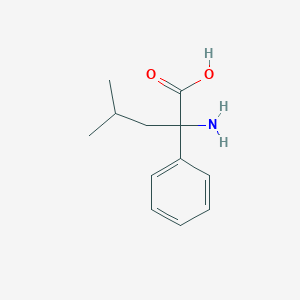
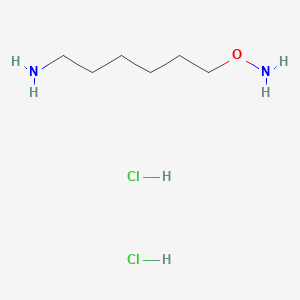
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)

![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)
![rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B13562166.png)
